![molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6](/img/structure/B3007242.png)
3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . These compounds have been studied for various applications due to their interesting chemical properties .
Synthesis Analysis
While the specific synthesis process for “3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available, similar compounds have been synthesized through various methods . For instance, some benzo[d]thiazol-2-yl compounds have been prepared through the Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2-yl compounds can vary widely depending on the specific compound and conditions . Some studies have reported interesting photophysical phenomena observed in different solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl compounds can be influenced by various factors such as their specific structure and the presence of different substituents . Some compounds exhibit high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Applications De Recherche Scientifique
Antibacterial Agents
Benzothiazole derivatives, including our compound of interest, have been extensively studied for their antibacterial properties . The structure of benzothiazole is a common scaffold in many pharmaceutical agents due to its broad range of biological activities. Specifically, compounds with a benzothiazole moiety have shown promising activity against various bacterial strains, including Staphylococcus aureus. The compound’s potential as an antibacterial agent lies in its ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth.
Antifungal Applications
Similar to their antibacterial properties, benzothiazole derivatives are also known for their antifungal activities . The compound can be utilized in the development of new antifungal agents, potentially offering treatment options for fungal infections that are resistant to current medications. The mechanism of action may involve disrupting the fungal cell membrane integrity or inhibiting critical enzymes within the fungal cells.
Anticancer Research
The benzothiazole structure is associated with anticancer properties . Research has indicated that benzothiazole derivatives can act as inhibitors of cancer cell growth and proliferation. The compound could be investigated for its potential to act on specific cancer cell lines, possibly leading to the development of new chemotherapeutic agents.
Antiprotozoal Activity
Compounds containing benzothiazole have shown effectiveness against protozoal infections . The compound could be explored for its use in treating diseases caused by protozoa, such as malaria or amoebiasis. Its mode of action might involve the inhibition of protozoal DNA synthesis or interference with protozoal metabolism.
Anti-inflammatory Properties
Benzothiazole derivatives are known to exhibit anti-inflammatory effects . The compound could be valuable in the design of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases like arthritis or inflammatory bowel disease. The anti-inflammatory action could be due to the inhibition of pro-inflammatory cytokines or suppression of the immune response.
Enzyme Inhibition
The compound has potential applications in enzyme inhibition . It could be used to study the inhibition of enzymes that are crucial for the survival of pathogens or cancer cells. This application is particularly relevant in the field of drug discovery, where selective enzyme inhibitors are sought after as therapeutic agents.
Material Science
Benzothiazole derivatives have applications in material science . The compound could be used in the synthesis of novel materials with specific properties, such as conductivity or luminescence. These materials could have applications in electronics, photonics, or as sensors.
Agricultural Chemistry
In agricultural chemistry, benzothiazole derivatives can be used to develop new pesticides or herbicides . The compound’s biological activity could be harnessed to control pests or weeds, contributing to increased crop yields and food security.
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been studied and found to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to influence the excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . .
Result of Action
Similar compounds have been found to exhibit photophysical phenomena in different solvents
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solvent effect on the hydrogen bond dynamical process has been observed in compounds with a similar structure
Orientations Futures
Propriétés
IUPAC Name |
3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHYFUEACCGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3007159.png)
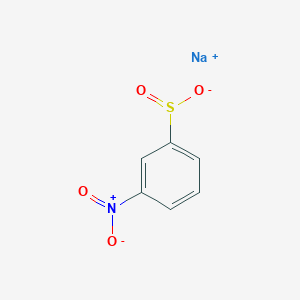

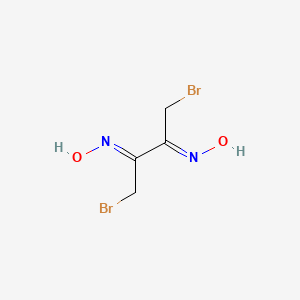
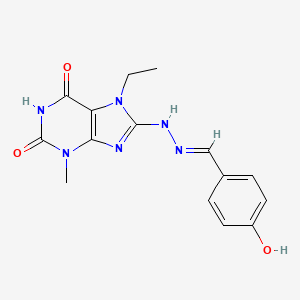

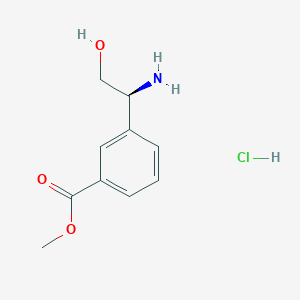
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)
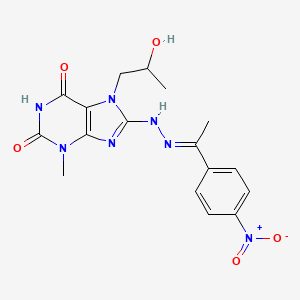


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)